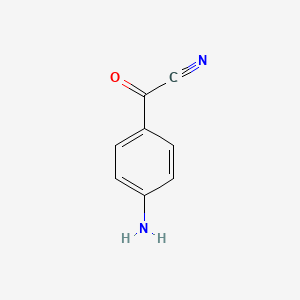
4-Aminobenzene-1-carbonyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzene-1-carbonyl cyanide is an organic compound characterized by the presence of an amino group (-NH₂) attached to a benzene ring, which is further substituted with a carbonyl cyanide group (-C(O)CN). This compound is a derivative of phenylamine and is known for its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzene-1-carbonyl cyanide typically involves the reaction of 4-aminobenzoyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations. Safety measures are also implemented to handle the toxic nature of cyanide compounds .
化学反应分析
Types of Reactions
4-Aminobenzene-1-carbonyl cyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide as bases, and solvents like ethanol or methanol.
Oxidation: Potassium permanganate or nitric acid in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Nitrobenzene or nitrosobenzene derivatives.
Reduction: Primary amines or other reduced forms of the original compound.
科学研究应用
4-Aminobenzene-1-carbonyl cyanide has several applications in scientific research:
作用机制
The mechanism of action of 4-Aminobenzene-1-carbonyl cyanide involves its interaction with nucleophiles and electrophiles. The carbonyl cyanide group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
Aniline (Phenylamine): Similar structure but lacks the carbonyl cyanide group, making it less reactive in certain chemical reactions.
Benzonitrile: Contains a cyano group attached to the benzene ring but lacks the amino group, resulting in different reactivity and applications.
4-Nitroaniline: Contains a nitro group instead of a carbonyl cyanide group, leading to different chemical properties and uses.
Uniqueness
4-Aminobenzene-1-carbonyl cyanide is unique due to the presence of both an amino group and a carbonyl cyanide group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research applications .
属性
CAS 编号 |
536708-68-6 |
|---|---|
分子式 |
C8H6N2O |
分子量 |
146.15 g/mol |
IUPAC 名称 |
4-aminobenzoyl cyanide |
InChI |
InChI=1S/C8H6N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,10H2 |
InChI 键 |
VZHGHEPDHMXAKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















